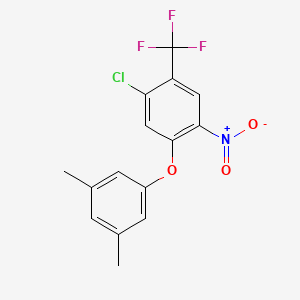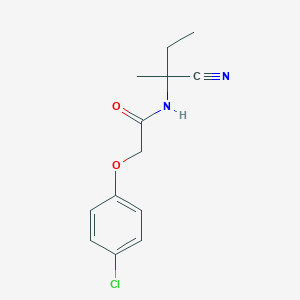
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide typically involves the following steps:
Formation of the Chlorophenoxy Intermediate: The reaction begins with the chlorination of phenol to produce 4-chlorophenol.
Etherification: 4-chlorophenol is then reacted with chloroacetic acid to form 2-(4-chlorophenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(4-chlorophenoxy)acetic acid with 1-cyano-1-methylpropylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps, with optimization for yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Substituted phenoxy derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.
Biology: May serve as a tool for studying biochemical pathways involving cyano and chlorophenoxy groups.
Industry: Could be used in the production of agrochemicals, pharmaceuticals, or specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide would depend on its specific application. Generally, the compound may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The chlorophenoxy and cyano groups may play crucial roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenoxy)acetic acid: A precursor in the synthesis of the target compound.
N-(1-cyano-1-methylpropyl)acetamide: A related compound with similar structural features.
Uniqueness
2-(4-chlorophenoxy)-N-(1-cyano-1-methylpropyl)acetamide is unique due to the combination of the chlorophenoxy and cyano groups, which confer distinct chemical properties and potential applications. This combination may result in unique reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(2-cyanobutan-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-3-13(2,9-15)16-12(17)8-18-11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMXBGJWSTUFOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)COC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
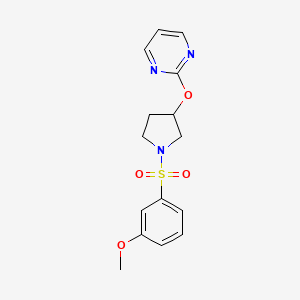
![5-[4-(4-Fluorobenzoyl)piperazin-1-yl]-2-(4-methoxyphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B2978605.png)
![(3-(4-fluorophenoxy)phenyl)(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B2978606.png)

![4-[cyclopentyl(methyl)sulfamoyl]-N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2978609.png)
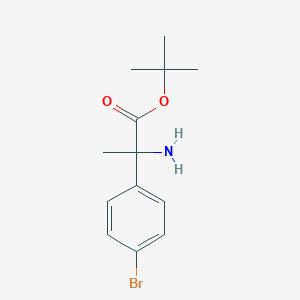
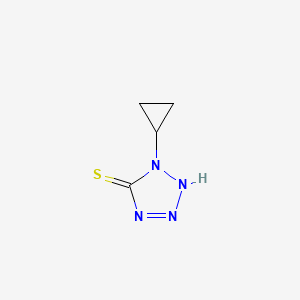
![N-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2978613.png)
![Methyl 4-[(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxymethyl]-5-methylfuran-2-carboxylate](/img/structure/B2978614.png)
![(1R,5R,6R)-3-[(2-methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/new.no-structure.jpg)
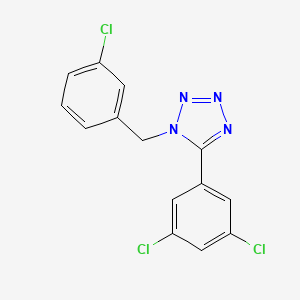
![N-Cyclopropyl-N-[2-(3-fluorophenyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2978623.png)
![2-[6-chloro-3-(4-ethylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-phenylacetamide](/img/structure/B2978625.png)
